molecular formula C16H14O4 B6400484 4-(4-Acetylphenyl)-3-methoxybenzoic acid CAS No. 1261930-98-6

4-(4-Acetylphenyl)-3-methoxybenzoic acid

Cat. No.: B6400484
CAS No.: 1261930-98-6
M. Wt: 270.28 g/mol
InChI Key: CCMBTWRDWNQAAJ-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a 4-acetylphenyl substituent at the 4-position of the aromatic ring. This structure combines electron-donating (methoxy) and electron-withdrawing (acetyl) groups, influencing its physicochemical properties and reactivity.

The compound is of interest in pharmaceutical and materials science due to its structural versatility. Derivatives of 3-methoxybenzoic acid are frequently explored for their bioactivity, including anticancer , enzyme inhibitory , and receptor-binding properties .

Properties

IUPAC Name

4-(4-acetylphenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10(17)11-3-5-12(6-4-11)14-8-7-13(16(18)19)9-15(14)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMBTWRDWNQAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689778
Record name 4'-Acetyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-98-6
Record name 4'-Acetyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylphenyl)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-acetylphenyl is coupled with a halogenated 3-methoxybenzoic acid in the presence of a palladium catalyst and a base . The reaction typically takes place under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvents, catalysts, and purification techniques is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Acetylphenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 4-(4-Carboxyphenyl)-3-methoxybenzoic acid.

    Reduction: 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid.

    Substitution: 4-(4-Acetylphenyl)-3-hydroxybenzoic acid.

Scientific Research Applications

4-(4-Acetylphenyl)-3-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It serves as a lead compound in the design of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues of 4-(4-Acetylphenyl)-3-methoxybenzoic acid, highlighting substituent variations and their impacts:

Compound Name Substituents (Position) Key Structural Features Physicochemical Properties
This compound 4-Acetylphenyl (C4), 3-OCH₃ (C3) Acetyl enhances lipophilicity; methoxy modulates electronic effects Moderate solubility in polar solvents
4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid 4-Glucosyloxy (C4), 3-OCH₃ (C3) Glycosylation increases hydrophilicity High aqueous solubility
4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid 4-Fluorobenzyloxy (C4), 3-OCH₃ (C3) Fluorine enhances electronegativity and stability Increased lipophilicity; improved receptor binding
4-(tert-Butyl)-3-methoxybenzoic acid 4-tert-Butyl (C4), 3-OCH₃ (C3) Bulky tert-butyl enhances steric hindrance Low solubility; high cytotoxicity
4-Benzyloxy-3-methoxybenzoic acid 4-Benzyloxy (C4), 3-OCH₃ (C3) Benzyl group increases aromatic π-π interactions Moderate lipophilicity; used in polymer synthesis

Physicochemical and Metabolic Properties

  • Solubility: Glucosylation (e.g., 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid) drastically improves water solubility (>50 mg/mL) compared to acetylphenyl derivatives (<5 mg/mL) .
  • Metabolic Pathways : Shared precursors (e.g., tyrosine and p-coumaric acid) link this compound to compounds like rosmarinic acid and lithospermic acid B, suggesting overlapping biosynthetic routes .
  • Stability : Fluorinated derivatives exhibit enhanced metabolic stability due to resistance to oxidative degradation .

Key Research Findings

Structure-Activity Relationships : The 4-acetylphenyl group enhances cytotoxicity but reduces solubility, whereas glucosylation reverses this trend .

Synthetic Efficiency : Multicomponent reactions reduce synthesis steps for acetylphenyl derivatives, achieving yields >90% .

Biological Correlations: Positive metabolic correlations exist between this compound and oleanolic acid, suggesting co-regulation in biosynthetic pathways .

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